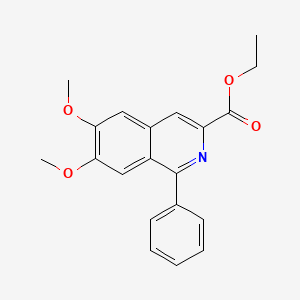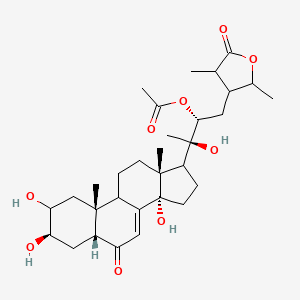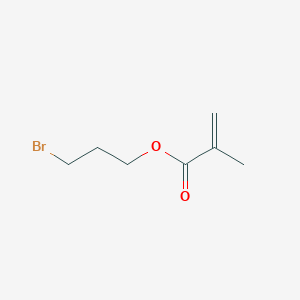
Dimethyl (11-bromoundecyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30063058 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30063058 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Precursors: Choosing the right precursors is crucial for the synthesis of MFCD30063058.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the desired product is obtained.
Purification: The final product is purified using techniques like crystallization or chromatography to achieve the required purity.
Industrial Production Methods
In industrial settings, the production of MFCD30063058 is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Production: Depending on the demand, the production can be carried out in batch or continuous mode.
Quality Control: Strict quality control measures are implemented to ensure the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD30063058 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Aplicaciones Científicas De Investigación
MFCD30063058 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It has applications in biological studies, including enzyme reactions and cellular processes.
Medicine: It is explored for its potential therapeutic effects and drug development.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of MFCD30063058 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: It can bind to specific receptors, triggering a cascade of biochemical reactions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Propiedades
Fórmula molecular |
C13H28BrO3P |
|---|---|
Peso molecular |
343.24 g/mol |
Nombre IUPAC |
1-bromo-11-dimethoxyphosphorylundecane |
InChI |
InChI=1S/C13H28BrO3P/c1-16-18(15,17-2)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 |
Clave InChI |
SWGDEDITTJNGRA-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCCCCCCCCCCBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14127283.png)

![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14127291.png)


![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)

![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
